molecular formula C22H22ClF3N2O3S B297732 N-bicyclo[2.2.1]hept-2-yl-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide

N-bicyclo[2.2.1]hept-2-yl-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide

Cat. No. B297732
M. Wt: 486.9 g/mol
InChI Key: PAQUWSXKTPIDRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-bicyclo[2.2.1]hept-2-yl-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 2.1]hept-2-yl-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide.

Mechanism of Action

The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide involves the inhibition of specific signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway. These pathways are involved in various cellular processes such as cell growth, proliferation, and inflammation. By inhibiting these pathways, N-bicyclo[2.2.1]hept-2-yl-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide can modulate cellular responses and exert its therapeutic effects.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and protect neurons from oxidative stress. In vivo studies have shown that it can inhibit tumor growth, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-bicyclo[2.2.1]hept-2-yl-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide in lab experiments is its specificity towards specific signaling pathways, which allows for targeted modulation of cellular responses. Another advantage is its potential therapeutic applications in various diseases. However, one of the limitations is its relatively low solubility in water, which can affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research and development of N-bicyclo[2.2.1]hept-2-yl-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide. One direction is to further investigate its potential therapeutic applications in other diseases such as autoimmune disorders and cardiovascular diseases. Another direction is to optimize its pharmacokinetic properties and develop more potent analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets.

Synthesis Methods

The synthesis of N-bicyclo[2.2.1]hept-2-yl-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide involves the reaction of bicyclo[2.2.1]hept-2-ene-2-carboxylic acid with 2-chloro-N-(phenylsulfonyl)-5-(trifluoromethyl)aniline in the presence of a coupling reagent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions for several hours, followed by purification using chromatography techniques.

Scientific Research Applications

N-bicyclo[2.2.1]hept-2-yl-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation research, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, it has shown potential in protecting neurons from oxidative stress and reducing neuroinflammation.

properties

Product Name

N-bicyclo[2.2.1]hept-2-yl-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide

Molecular Formula

C22H22ClF3N2O3S

Molecular Weight

486.9 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(3-bicyclo[2.2.1]heptanyl)acetamide

InChI

InChI=1S/C22H22ClF3N2O3S/c23-18-9-8-16(22(24,25)26)12-20(18)28(32(30,31)17-4-2-1-3-5-17)13-21(29)27-19-11-14-6-7-15(19)10-14/h1-5,8-9,12,14-15,19H,6-7,10-11,13H2,(H,27,29)

InChI Key

PAQUWSXKTPIDRV-UHFFFAOYSA-N

SMILES

C1CC2CC1CC2NC(=O)CN(C3=C(C=CC(=C3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1CC2CC1CC2NC(=O)CN(C3=C(C=CC(=C3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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